2-Chloro-4-cyclopropylbenzonitrile
Description
2-Chloro-4-cyclopropylbenzonitrile is a substituted benzonitrile derivative characterized by a chlorine atom at the 2-position and a cyclopropyl group at the 4-position of the aromatic ring. This compound is synthesized via a modular functionalization strategy, as described in recent literature. Using Method A, 1.15 equivalents of cyclopropyl zinc chloride (0.46 mmol) are reacted with a pre-functionalized arene precursor, followed by purification via flash column chromatography (6% ethyl acetate in hexane, Rf = 0.30), yielding 72% (52.1 mg) of the product as a colorless oil .
Key spectroscopic data includes:
- ¹H NMR (600 MHz, CDCl₃): δ 7.52 (d, J = 8.1 Hz, 1H), 7.15 (d, J = 1.5 Hz, 1H), 7.01 (dd, J = 8.1, 1.5 Hz, 1H), 1.93–1.89 (m, 1H), 1.14–1.10 (m, 2H), 0.80–0.77 (m, 2H).
- ¹³C NMR (151 MHz, CDCl₃): Data confirms the presence of nitrile (C≡N), chloro-substituted aryl, and cyclopropyl carbons .
The compound’s structure imparts unique steric and electronic properties, making it a candidate for applications in agrochemical or pharmaceutical intermediates, though specific uses require further validation.
Properties
Molecular Formula |
C10H8ClN |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-chloro-4-cyclopropylbenzonitrile |
InChI |
InChI=1S/C10H8ClN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2H2 |
InChI Key |
SSIJFCUIPSSEAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-cyclopropylbenzonitrile can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or dimethylformamide at elevated temperatures .
Another method involves the direct ammoxidation of 2-chlorotoluene using a catalyst such as V2O5/Al2O3 in a fixed bed reactor at atmospheric pressure . This method is advantageous due to its one-step nature and the use of readily available starting materials.
Industrial Production Methods
Industrial production of 2-Chloro-4-cyclopropylbenzonitrile often relies on scalable methods like the Suzuki–Miyaura coupling due to its efficiency and high yield. The use of continuous flow reactors and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 2-amino-4-cyclopropylbenzonitrile or 2-thio-4-cyclopropylbenzonitrile.
Oxidation: Formation of 2-chloro-4-cyclopropylbenzoic acid.
Reduction: Formation of 2-chloro-4-cyclopropylbenzylamine.
Scientific Research Applications
2-Chloro-4-cyclopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2-Chloro-4-cyclopropylbenzonitrile belongs to a class of substituted benzonitriles. Key structural analogs include:
4-(Trans-4-Propylcyclohexyl)benzonitrile Substituents: A trans-4-propylcyclohexyl group replaces the cyclopropyl moiety. Applications: Limited to research use due to incomplete medical validation; safety protocols emphasize handling by qualified personnel in controlled environments .
4-Cyano-2-chlorobiphenyl Substituents: Lacks the cyclopropyl group but shares the 2-chloro-4-substituted benzonitrile backbone. Electronic Effects: The absence of cyclopropyl may reduce electron-withdrawing effects, altering solubility and reactivity.
Physicochemical Properties
Biological Activity
2-Chloro-4-cyclopropylbenzonitrile (CCB) is an organic compound with significant biological activity, primarily recognized for its potential in medicinal chemistry and agrochemical applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8ClN
- Molecular Weight : 177.63 g/mol
- IUPAC Name : 2-chloro-4-cyclopropylbenzonitrile
- Canonical SMILES : C1CC1C2=CC(=C(C=C2)C#N)Cl
The compound consists of a benzene ring substituted with a chlorine atom at the para position relative to a nitrile group and a cyclopropyl group. The unique combination of these substituents imparts distinct electronic and steric properties that enhance its biological activity.
Antimicrobial Properties
Research indicates that CCB exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Photosynthetic Inhibition
CCB has been studied as a photosynthetic electron transport inhibitor, particularly affecting photosystem II in chloroplasts. This inhibition disrupts normal photosynthetic processes, indicating its potential utility as a herbicide. The compound's lipophilicity and structural features influence its effectiveness in this role.
Anti-inflammatory and Anticancer Effects
Preliminary studies suggest that CCB may possess anti-inflammatory and anticancer properties. It has been investigated for its ability to inhibit specific pathways associated with inflammation and cancer progression, making it a candidate for further development in therapeutic applications.
The biological activity of CCB is attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorine atom may facilitate interactions through hydrogen bonding, while the cyclopropyl group enhances binding affinity due to steric effects. These interactions can lead to the modulation of biochemical pathways relevant to disease processes.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of CCB against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that CCB inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.
Photosynthesis Inhibition Study
In another study focusing on photosynthesis, CCB was tested on isolated chloroplasts from spinach. The compound inhibited oxygen evolution by 70% at a concentration of 50 µM, confirming its role as an effective photosynthetic inhibitor.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chlorobenzonitrile | Lacks cyclopropyl group | Less sterically hindered, potentially less reactive |
| 4-Cyclopropylbenzonitrile | Lacks chlorine atom | Different reactivity due to absence of electronegative atom |
| 2-Chloro-4-nitrobenzonitrile | Contains nitro group instead of cyclopropyl | Different electronic properties affecting biological activity |
The presence of both a chlorine atom and a cyclopropyl group makes CCB unique compared to similar compounds, enhancing its utility in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
